molecular formula C10H8Cl2O7 B14732351 Dihydroxymaleic anhydride bis(3-chloropropionate) CAS No. 5837-68-3

Dihydroxymaleic anhydride bis(3-chloropropionate)

Cat. No.: B14732351
CAS No.: 5837-68-3
M. Wt: 311.07 g/mol
InChI Key: KFLZEDYUULKPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroxymaleic anhydride bis(3-chloropropionate) is a complex organic compound with the molecular formula C10H8Cl2O7 It contains a five-membered ring structure with an anhydride group and two ester groups derived from 3-chloropropionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroxymaleic anhydride bis(3-chloropropionate) typically involves the reaction of maleic anhydride with 3-chloropropionic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of dihydroxymaleic anhydride bis(3-chloropropionate) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to maintain optimal temperature and pressure. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dihydroxymaleic anhydride bis(3-chloropropionate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the anhydride group to a dihydroxy group, altering the compound’s chemical properties.

    Substitution: The chlorine atoms in the 3-chloropropionate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atoms in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Dihydroxymaleic anhydride bis(3-chloropropionate) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to undergo various chemical reactions makes it useful for investigating enzyme mechanisms and metabolic pathways.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy as pharmaceutical agents, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Dihydroxymaleic anhydride bis(3-chloropropionate) is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of dihydroxymaleic anhydride bis(3-chloropropionate) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering cellular processes. For example, it may inhibit protein kinases, which play a crucial role in signal transduction pathways. By modulating these pathways, the compound can influence various biological functions, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Maleic anhydride: A simpler compound with a similar anhydride group but lacking the ester groups.

    3-Chloropropionic acid: Contains the same chloropropionate group but without the anhydride structure.

    Succinic anhydride: Similar to maleic anhydride but with a different ring structure.

Uniqueness

Dihydroxymaleic anhydride bis(3-chloropropionate) is unique due to its combination of an anhydride group and two ester groups derived from 3-chloropropionic acid. This structure imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a biochemical probe further distinguish it from similar compounds.

Properties

CAS No.

5837-68-3

Molecular Formula

C10H8Cl2O7

Molecular Weight

311.07 g/mol

IUPAC Name

[4-(3-chloropropanoyloxy)-2,5-dioxofuran-3-yl] 3-chloropropanoate

InChI

InChI=1S/C10H8Cl2O7/c11-3-1-5(13)17-7-8(10(16)19-9(7)15)18-6(14)2-4-12/h1-4H2

InChI Key

KFLZEDYUULKPIH-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.